

Tosedostat stability in solution

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Compound Focus: Tosedostat

CAS No.: 238750-77-1

Cat. No.: S548190

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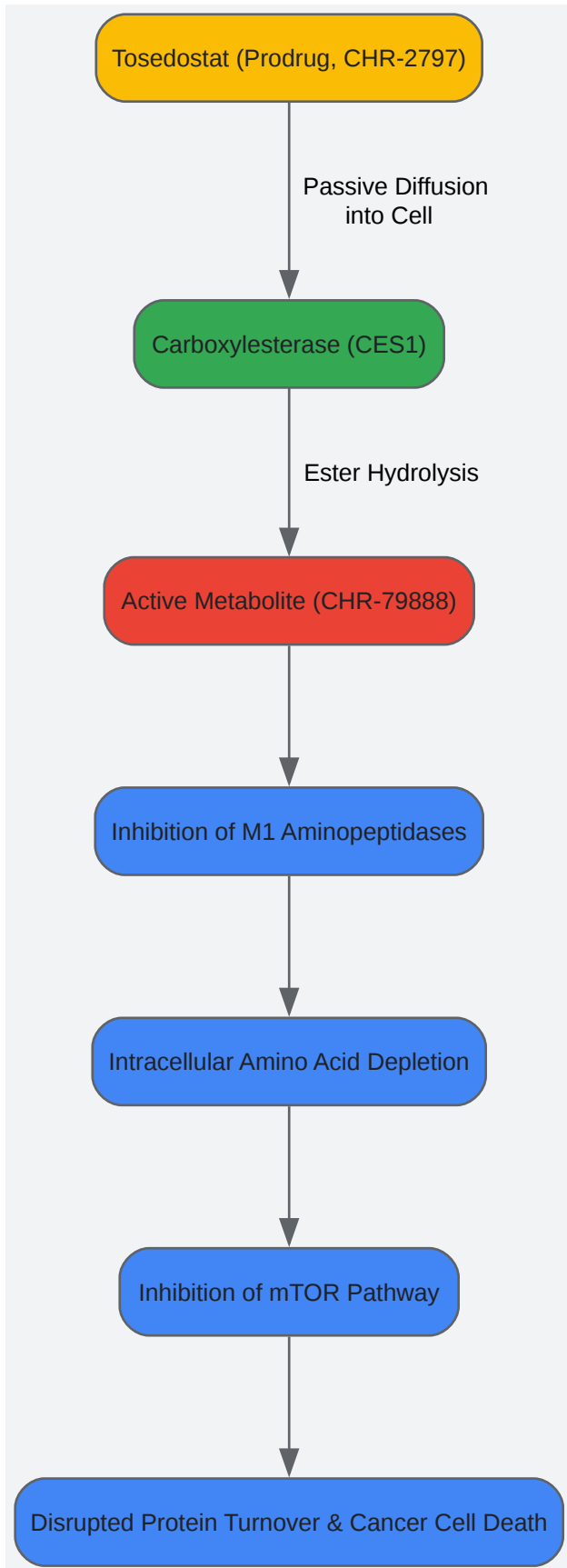
What is Tosedostat?

Tosedostat (CHR-2797) is an **orally available aminopeptidase inhibitor prodrug** investigated for treating cancers like acute myeloid leukemia (AML) and certain solid tumors [1] [2] [3]. The table below summarizes its key characteristics.

Property	Description
Classification	Aminopeptidase inhibitor prodrug [2] [3]
Administered Form	Ester prodrug (CHR-2797) [2] [3]
Active Metabolite	CHR-79888 (a hydrophilic hydroxamic acid) [3]
Primary Mechanism	Intracellular amino acid depletion, leading to disruption of cancer cell survival and proliferation [2] [3]
Key Activating Enzyme	Carboxylesterases (e.g., CES1) [2]

Mechanism of Action and Activation Pathway

Tosedostat's activity depends on intracellular activation. The following diagram illustrates this pathway and its impact on cancer cells.



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Documented Experimental Findings & Resistance

Research has identified specific factors that influence **Tosedostat**'s efficacy and resistance.

Aspect	Experimental Finding	Significance / Implication
Drug Resistance	Myeloid leukemia cells (U937) with acquired high-level resistance showed down-regulation of CES1 mRNA and protein [2].	Loss of activating enzyme prevents prodrug conversion, leading to resistance [2].
Intracellular Drug Sequestration	Resistant cells exhibited marked prodrug retention and a substantial increase in intracellular lipid droplets [2].	The non-activated prodrug may be sequestered away from its site of action [2].
Compensatory Pathway Activation	High-level resistant cells showed dominant activation of the Akt/mTOR pathway [2].	Suggests a potential combination therapy strategy with mTOR inhibitors like rapamycin [2].

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References

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